![molecular formula C12H10ClNO4 B2864246 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905810-50-6](/img/structure/B2864246.png)
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position and a [(2-Chlorophenoxy)methyl] group at the 4-position .
Wissenschaftliche Forschungsanwendungen
- Field : Agriculture/Botany
- Application : MCPA is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can damage cotton and other crop plants .
- Method : The study evaluated the effects of different concentrations of MCPA on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering, and boll stages .
- Results : MCPA exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity. It also caused significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages .
- Field : Analytical Chemistry
- Application : A method was described for the determination of five commonly used chlorophenoxy herbicides in plant material .
- Method : The compounds are extracted from macerated leaf tissue with acidified acetone and derivatized with pentafluorobenzyl bromide. The pentafluorobenzyl esters are then cleaned up using minicolumns containing Florisil prior to analysis by gas chromatography with electron capture detection .
- Results : This method was applied to the analysis of ornamental tree leaves affected by spray drift derived from aerial spraying of chlorophenoxy herbicides .
Plant Growth Regulation
Herbicide Analysis
- Field : Agriculture/Botany
- Application : This study evaluated different combinations of plant growth regulators to reduce MCPA-Na damage in cotton .
- Method : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MCPA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results : Application of plant growth regulators decreased the MDA content, and increased chlorophyll, soluble protein content and protective enzyme activity, and alleviated MCPA-Na toxicity .
- Field : Food Safety/Analytical Chemistry
- Application : A kinetic-spectrophotometric method was developed for MCPA determination and applied for pesticide determination in baby tea and baby food samples .
- Method : This method is based on the inhibited effect of MCPA on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Co 2+ ion as catalyst in alkaline medium .
- Results : The method was successfully applied to determination of MCPA residues in baby tea and baby food samples .
Damage Reduction in Cotton
Trace Determination in Baby Food
- Field : Environmental Science
- Application : This study was designed to detect the impacts of MCPA on non-target aquatic macrophyte Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
- Method : H. verticillata was exposed to different MCPA concentrations for 7 days. At the end of the experiment, plant growth, pigments, H2O2 content, peroxidase activity (POD) and plant anatomy were compared .
- Results : Control plants exhibited the highest growth, and a growth decline was noted in parallel to MCPA exposure. MCPA induced chlorosis and oxidative stress in H. verticillata .
- Field : Environmental Science
- Application : The culture exclusively degraded the ®- (+)-isomer of the herbicide while the (S)- (−)-enantiomer remained unaffected .
- Method : The mecoprop-degrading community could also degrade 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid and racemic 2-phenoxypropionic acid .
- Results : The results of this study suggest that certain plant growth regulators could be used to alleviate MPCA-Na damage and maintain G. hirsutum yield .
Toxicity Evaluation
Herbicide Degradation
Eigenschaften
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQIXVPWCUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

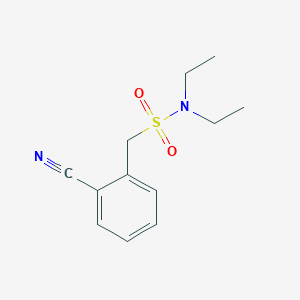
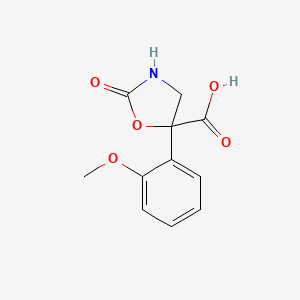
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)
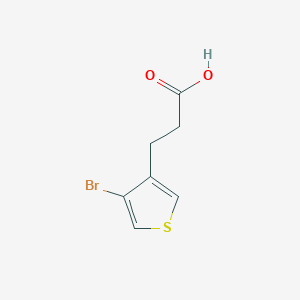
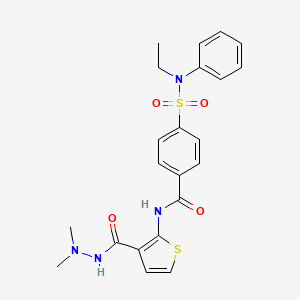
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
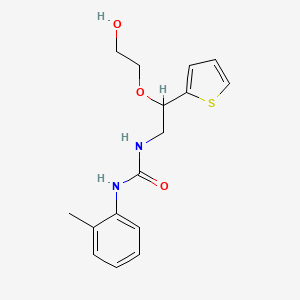

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
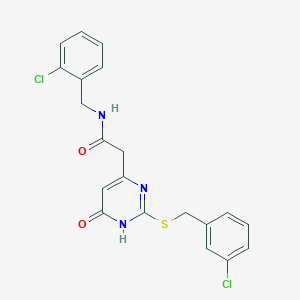
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)